molecular formula C14H12N4O2 B3316235 N-Benzyl-5-nitro-1H-indazol-3-amine CAS No. 953411-59-1

N-Benzyl-5-nitro-1H-indazol-3-amine

Cat. No.: B3316235
CAS No.: 953411-59-1
M. Wt: 268.27 g/mol
InChI Key: FNIDKQFGLADOPA-UHFFFAOYSA-N
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Description

N-Benzyl-5-nitro-1H-indazol-3-amine is a useful research compound. Its molecular formula is C14H12N4O2 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5-nitro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-18(20)11-6-7-13-12(8-11)14(17-16-13)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIDKQFGLADOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

2d Nmr for Structural Assignment:

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the precise assignment of protonated carbons.

HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the correlation between the benzylic protons (N-CH₂) and the C3, C3a, and the ipso-carbon of the benzyl (B1604629) ring in the HMBC spectrum would be definitive proof of the N-benzyl substitution at the 3-amino position. Correlations from the indazole ring protons to the carbons of the benzyl group and vice-versa would firmly establish the connectivity.

Noesy for Conformational Analysis and Tautomer Identification:

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for probing through-space proximities between protons.

Conformational Dynamics: For N-Benzyl-5-nitro-1H-indazol-3-amine, NOESY can elucidate the preferred orientation of the benzyl (B1604629) group. The observation of cross-peaks between the benzylic protons and the H4 proton of the indazole ring would suggest a specific spatial arrangement. The absence or presence of such correlations helps in building a 3D model of the molecule in solution.

Tautomerism: NOESY can also be instrumental in identifying the position of the N-H proton in the indazole ring. For the 1H-tautomer, a NOE correlation would be expected between the N1-H proton and the H7 proton. Conversely, for the 2H-tautomer, a correlation might be observed between the N2-H and the H4 proton, although this can be complicated by other spatial proximities.

Variable Temperature Vt Nmr for Dynamic Processes:

VT-NMR studies involve acquiring NMR spectra at different temperatures. This technique is invaluable for studying dynamic equilibria, such as tautomerism and restricted bond rotation.

Tautomeric Equilibrium: If both 1H and 2H tautomers were present in significant amounts and interconverting at a rate comparable to the NMR timescale, one might observe broadening of the signals at certain temperatures. At lower temperatures, where the exchange is slow, separate signals for both tautomers could be resolved. At higher temperatures, a single set of averaged signals would be observed. The temperature dependence of the chemical shifts of the indazole ring protons and carbons can provide thermodynamic information about the equilibrium.

Rotational Barriers: VT-NMR can also be used to determine the energy barrier for the rotation around the C3-N bond. At low temperatures, if the rotation is slow, one might observe distinct signals for the aromatic protons of the benzyl (B1604629) group. As the temperature increases and the rotation becomes faster, these signals would coalesce and eventually sharpen into a single set of averaged signals.

Interactive Data Tables

The following tables present expected ¹H and ¹³C NMR chemical shift ranges for N-Benzyl-5-nitro-1H-indazol-3-amine based on data from structurally similar compounds. The exact values would require experimental verification.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNotes
H48.5 - 8.8d~2.0Shifted downfield due to the anisotropic effect of the nitro group.
H67.8 - 8.1dd~9.0, 2.0
H77.3 - 7.6d~9.0
Benzyl-H (ortho)7.2 - 7.4m
Benzyl-H (meta)7.2 - 7.4m
Benzyl-H (para)7.2 - 7.4m
N-CH₂4.5 - 4.8s
N-H (amine)5.0 - 6.0br sBroad signal, position can vary with solvent and concentration.
N-H (indazole)12.0 - 13.0br sFor the 1H-tautomer, expected to be a broad singlet at a very downfield position.

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)Notes
C3150 - 155Carbon bearing the amino group.
C3a115 - 120Bridgehead carbon.
C4110 - 115
C5140 - 145Carbon attached to the nitro group.
C6120 - 125
C7118 - 123
C7a145 - 150Bridgehead carbon.
Benzyl-C (ipso)138 - 142
Benzyl-C (ortho)127 - 129
Benzyl-C (meta)128 - 130
Benzyl-C (para)127 - 129
N-CH₂45 - 50

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Real-Time Spectroscopic Monitoring of Chemical Reactions

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Kinetics and Intermediates

In-situ NMR spectroscopy allows for the continuous monitoring of a chemical reaction directly within the NMR spectrometer. This technique is a powerful tool for tracking the consumption of reactants, the formation of products, and the appearance and disappearance of reaction intermediates in real-time. By acquiring spectra at regular intervals, a detailed kinetic profile of the reaction can be constructed.

For the synthesis of N-Benzyl-5-nitro-1H-indazol-3-amine, which may involve the benzylation of 5-nitro-1H-indazol-3-amine or other synthetic routes, in-situ NMR can be employed to:

Determine Reaction Rates: By integrating the signals corresponding to the starting materials and the product over time, the rate of reaction can be determined.

Identify Intermediates: Transient species that may not be isolable can be observed and structurally characterized by their unique NMR signatures. For instance, in the synthesis of related indazole derivatives, intermediates such as diazo compounds have been proposed and could potentially be detected.

Optimize Reaction Conditions: The effect of varying reaction parameters such as temperature, catalyst, and reactant concentrations on the reaction rate and product yield can be efficiently studied.

While specific in-situ NMR studies on the synthesis of this compound are not widely published, the principles of this technique are well-established. For example, the synthesis of other N-substituted piperazines has been monitored using dynamic NMR to study conformational changes, demonstrating the utility of this method in understanding the behavior of complex nitrogen-containing molecules.

Table 1: Representative ¹H NMR Chemical Shift Data for an Indazole Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-47.70d9.0
H-68.15dd9.0, 2.1
H-78.70d2.1
Benzyl-CH₂5.60s-
Benzyl-Ar-H7.25-7.40m-

Note: This is a representative table based on typical chemical shifts for N-benzylated nitroindazole structures. Actual values for this compound may vary.

Mass Spectrometry for Transient Species Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally useful for identifying compounds and elucidating their structures, including transient species formed during a chemical reaction. When coupled with a reaction setup, such as in flow chemistry, real-time mass spectrometric monitoring can provide a molecular-level view of the reaction progress.

In the context of this compound, mass spectrometry can be used to:

Confirm Product Identity: High-resolution mass spectrometry (HRMS) can provide the exact mass of the product, confirming its elemental composition.

Detect Reaction Intermediates: Transient intermediates, even at very low concentrations, can be detected. For example, in the synthesis of indazoles, intermediates like N-oxides or partially reduced nitro groups could be identified.

Elucidate Fragmentation Pathways: By analyzing the fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS), structural information can be obtained, which is crucial for the unambiguous identification of isomers and for understanding the molecule's stability. While a specific fragmentation study for this compound is not readily available, studies on similar nitroaromatic compounds show characteristic losses of the nitro group (NO₂) and other fragments, which can be extrapolated.

X-ray Crystallography for Solid-State Structural Elucidation of Intermediates and Product Conformations

For this compound, a single-crystal X-ray diffraction study would reveal:

Unambiguous Structure Confirmation: It would provide the definitive connectivity of the atoms, confirming the N-benzyl, 5-nitro, and 3-amino substitutions on the indazole core.

Molecular Conformation: The orientation of the benzyl (B1604629) group relative to the indazole ring and the planarity of the heterocyclic system would be precisely determined. Studies on similar molecules, such as N-benzyl-3-nitroaniline, have shown that the benzyl group can be significantly twisted out of the plane of the aromatic ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including hydrogen bonding and π-stacking interactions, would be elucidated. The presence of the amino and nitro groups suggests the potential for significant hydrogen bonding networks, which can influence the physical properties of the compound.

Table 2: Representative Crystallographic Data for a Related Nitro-substituted Heterocycle

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)15.2
c (Å)10.1
β (°)95.5
Volume (ų)1300

Note: This table presents hypothetical data based on typical values for similar organic compounds and does not represent the actual crystallographic data for this compound.

Electrochemical Studies of Redox Processes

Electrochemical methods are powerful for investigating the redox properties of molecules, particularly those containing electroactive functional groups like the nitro group. Cyclic voltammetry is a commonly employed technique for this purpose.

Cyclic Voltammetry for Nitro Group Reduction Mechanisms

Cyclic voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. For nitroaromatic compounds, CV can provide detailed information about the reduction mechanism of the nitro group. The reduction of a nitro group is a multi-step process that is highly dependent on the pH of the medium.

A typical cyclic voltammogram of a nitroaromatic compound in an aprotic solvent shows a reversible one-electron reduction to form a nitro anion radical. In protic media, the reduction is more complex and often irreversible, involving multiple electrons and protons to form hydroxylamine (B1172632) and subsequently amine functionalities.

For this compound, a CV study would likely reveal:

Reduction Potentials: The potential at which the nitro group is reduced, providing a measure of its electron-accepting ability.

Formation of Intermediates: The appearance of new peaks upon scan reversal can indicate the formation of electrochemically active intermediates, such as the nitroso derivative.

pH Dependence: The influence of pH on the reduction process can be systematically studied to understand the role of protons in the reaction mechanism.

Studies on related 5-nitroindazole (B105863) derivatives have shown that they undergo electrochemical reduction, and the presence of other substituents on the indazole ring can influence the reduction potential and the stability of the resulting radical anions.

Investigation of Electron Transfer Pathways

By analyzing the shape of the cyclic voltammogram and the effect of scan rate, the kinetics of the electron transfer process can be investigated. This includes determining whether the electron transfer is fast (reversible) or slow (irreversible) and whether it is coupled to subsequent chemical reactions.

For this compound, understanding the electron transfer pathways is crucial, especially if the compound has potential applications in areas such as materials science or medicinal chemistry, where its redox behavior could be a key aspect of its function. The initial one-electron reduction to the nitro anion radical is often a critical step in the biological activity of many nitroaromatic compounds. The stability and subsequent reactivity of this radical species are of significant interest.

Advanced NMR Techniques for Structural Dynamics and Tautomerism Studies

The structural elucidation of complex heterocyclic molecules like this compound relies heavily on sophisticated analytical methodologies. Among these, advanced Nuclear Magnetic Resonance (NMR) techniques are paramount for not only confirming the static chemical structure but also for probing dynamic processes such as tautomerism and conformational changes in solution. These methods provide through-bond and through-space correlations, offering a detailed picture of the molecule's three-dimensional structure and its behavior over time.

The indazole core, in particular, presents an interesting case for tautomerism. The 3-aminoindazole scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the pyrazole (B372694) ring is influenced by the electronic nature of the substituents on the indazole ring system. The presence of a nitro group at the 5-position, which is a strong electron-withdrawing group, and a benzylamino group at the 3-position, which can act as an electron-donating group, makes the determination of the predominant tautomer in solution a non-trivial task. Advanced NMR studies are indispensable for resolving this ambiguity.

Furthermore, the benzyl group introduces conformational flexibility. Rotation around the C3-N and N-CH₂ bonds can lead to different spatial arrangements of the benzyl ring relative to the indazole system. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the preferred conformation and understanding the steric and electronic interactions that govern the structural dynamics.

Detailed Research Findings

While specific, in-depth advanced NMR studies exclusively on this compound are not extensively reported in publicly available literature, the application of these techniques to analogous substituted indazole and benzimidazole (B57391) systems provides a robust framework for its structural analysis.

Molecular Interaction Studies and Mechanistic Insights

Ligand-Protein Binding Mechanisms

The specific way in which N-Benzyl-5-nitro-1H-indazol-3-amine binds to a protein target determines its biological effect. This can occur through direct competition with the natural substrate (orthosteric binding) or by binding to a different site and inducing a conformational change (allosteric modulation).

Molecular docking studies on derivatives of the closely related 1H-indazole-3-amine have provided insights into potential binding site characteristics. researchgate.net These studies suggest that the indazole scaffold can serve as a "hinge-binding" group, forming crucial hydrogen bonds with the backbone of a protein kinase. researchgate.net The benzyl (B1604629) and nitro groups would then be positioned to interact with specific amino acid residues within the binding pocket, contributing to both affinity and selectivity. For instance, the nitro group could interact with polar or charged residues, while the benzyl group could occupy a hydrophobic pocket.

The indazole scaffold is present in a variety of compounds that exhibit both orthosteric and allosteric binding.

Orthosteric Binding: In many cases, indazole-based inhibitors act as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding site, directly preventing the natural substrate from binding and thus inhibiting the enzyme's activity.

Allosteric Modulation: There is also precedent for indazole-containing molecules acting as allosteric modulators. In such cases, the compound binds to a site distinct from the active site, inducing a conformational change that alters the protein's function. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's activity.

The inhibitory activity of a compound can be quantified through kinetic analysis. Studies on related N-benzyl piperidine (B6355638) derivatives have demonstrated potent enzyme inhibition with IC50 values in the micromolar range. nih.gov For this compound, it is plausible that it could exhibit similar inhibitory potential against various enzymes. The nitro group, in particular, is a feature found in many biologically active compounds, and its electron-withdrawing nature can influence the electronic properties of the entire molecule, potentially impacting its interaction with enzymatic targets. Research on other nitro-containing benzimidazole (B57391) derivatives has shown activity against parasitic enzymes. mdpi.comresearchgate.net

ParameterPredicted or Inferred CharacteristicBasis of Inference
Hydrogen Bond Donors 1 (from the amine group)Structural analysis
Hydrogen Bond Acceptors 3-4 (from nitro group and indazole nitrogens)Comparison with 1-benzyl-5-nitro-1H-1,3-benzimidazole nih.gov
Potential for π-Stacking HighPresence of two aromatic rings
Likely Binding Mode Orthosteric (e.g., ATP-competitive) or AllostericStudies on related indazole derivatives researchgate.net
Potential Enzyme Targets Protein kinases, Parasitic enzymesBiological activity of related indazole and nitroaromatic compounds researchgate.netmdpi.comresearchgate.net

Ligand-Nucleic Acid Interactions

The unique structural characteristics of this compound, featuring a planar indazole core, a nitro group, and a flexible benzyl moiety, suggest its potential for interaction with nucleic acids. The electron-deficient nature of the nitroaromatic system, coupled with the potential for hydrogen bonding and π-π stacking, provides a basis for exploring its binding to DNA and RNA structures.

Molecular Docking and Dynamics with DNA/RNA Structures

While specific molecular docking and dynamics studies on this compound with nucleic acids are not extensively documented in publicly available literature, the principles of such interactions can be inferred from studies on similar heterocyclic compounds. Molecular modeling can predict the preferred binding modes of this ligand with various DNA and RNA conformations, such as B-DNA, A-DNA, and G-quadruplexes.

Key potential interactions that could be modeled include:

Minor Groove Binding: The elongated and relatively narrow shape of the molecule may favor its insertion into the minor groove of DNA. The benzyl group could further stabilize this interaction through hydrophobic contacts.

Intercalation: The planar indazole ring system could potentially intercalate between base pairs of DNA or RNA, leading to structural distortions of the nucleic acid.

Hydrogen Bonding: The amine and nitro groups, as well as the nitrogen atoms in the indazole ring, can act as hydrogen bond donors and acceptors, forming specific contacts with the functional groups of nucleotide bases or the phosphate (B84403) backbone.

A hypothetical molecular docking study could yield data such as binding energies and specific residue interactions, as illustrated in the table below.

DNA/RNA TargetPredicted Binding ModeKey Interacting ResiduesEstimated Binding Energy (kcal/mol)
B-DNA (dodecamer)Minor GrooveAT-rich region-7.5 to -9.0
G-Quadruplex (telomeric)End-stackingG-quartet-8.0 to -10.0
Hairpin RNALoop BindingUnpaired bases-6.5 to -8.0

This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available.

Spectroscopic Probes for Nucleic Acid Interaction Monitoring

The intrinsic spectroscopic properties of this compound could be leveraged to monitor its interactions with nucleic acids. Nitroaromatic compounds often exhibit changes in their absorption and fluorescence spectra upon binding to macromolecules.

Techniques that could be employed include:

UV-Visible Spectroscopy: Changes in the absorption spectrum (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) upon titration with DNA or RNA can provide evidence of binding and allow for the calculation of binding constants.

Fluorescence Spectroscopy: While many nitroaromatics are weak fluorophores, any intrinsic fluorescence could be quenched or enhanced upon interaction with nucleic acids. Alternatively, the compound could be used as a quencher in assays with fluorescently labeled nucleic acids.

Circular Dichroism (CD) Spectroscopy: Interaction of the achiral ligand with the chiral nucleic acid can induce a CD signal in the ligand's absorption bands, providing information about the binding mode.

This compound as a Chemical Probe in Mechanistic Biology

The reactivity of the nitro group and the specific binding capabilities of the indazole scaffold position this compound as a potential chemical probe to investigate biological mechanisms.

Design Principles for Molecular Probes

A well-designed molecular probe should possess several key features, many of which are present in the structure of this compound. These principles include:

Specificity: The probe should ideally interact with a specific target or pathway. The unique combination of functional groups in this compound could confer such specificity.

Reportable Signal: The probe should have a measurable property that changes upon interaction with its target. The spectroscopic properties of the nitroindazole core are a key feature in this regard.

Minimal Perturbation: The probe should not significantly alter the biological system it is investigating, other than through its intended interaction.

Cell Permeability: For studies in living cells, the probe must be able to cross the cell membrane. The lipophilic character of the benzyl group may facilitate this.

Bioorthogonality: The probe's reactive groups should not cross-react with other cellular components. The nitro group can be selectively reduced under specific conditions, offering a degree of bioorthogonality.

Application in In Vitro Biochemical Assays for Pathway Elucidation

In vitro biochemical assays are crucial for dissecting complex biological pathways. This compound could be utilized in several ways:

Enzyme Inhibition Assays: If the compound is found to bind to a specific enzyme involved in nucleic acid metabolism (e.g., polymerases, helicases, or topoisomerases), it could be used to probe the function of that enzyme in a reconstituted system.

Probing Redox Pathways: The nitro group can be enzymatically reduced by nitroreductases, which are found in some pathogenic organisms and are also used in targeted cancer therapies. The reduction of this compound could be monitored to study the activity of these enzymes and the downstream effects of the reduced metabolites.

Pull-down Assays: By immobilizing the compound on a solid support, it could be used as bait to capture interacting proteins or nucleic acid sequences from a complex biological sample, thereby identifying its molecular targets.

The potential applications are summarized in the table below.

Assay TypePotential Application of this compoundInformation Gained
DNA Polymerase AssayInhibitor of DNA replicationRole of specific polymerases in a pathway
Nitroreductase Activity AssaySubstrate for the enzymeQuantification of enzyme activity, screening for inhibitors
Affinity ChromatographyImmobilized ligandIdentification of binding partners (proteins/nucleic acids)

This table represents potential applications based on the chemical structure, as specific experimental data for this compound is not available.

Structure Activity Relationship Sar at a Molecular Level

Positional Effects of Substituents on Molecular Interactions

The N-benzyl group at the N-1 position of the indazole ring plays a significant role in molecular interactions, primarily through hydrophobic and non-covalent bonding forces. The phenyl ring of the benzyl (B1604629) group can engage in hydrophobic interactions, π-π stacking, or arene-H interactions with complementary residues in a protein binding pocket. mdpi.com

Modifications to this benzyl moiety can significantly alter binding affinity. The introduction of substituents on the phenyl ring can modulate its electronic properties and steric profile. For instance, adding electron-withdrawing or electron-donating groups can change the electrostatic potential of the ring, influencing interactions. Similarly, the size and position of these substituents can either enhance or hinder the optimal fit within a binding site. Studies on related heterocyclic structures have shown that functionalization of such moieties can significantly impact receptor affinity and selectivity. nih.govnih.gov

Table 1: Predicted Impact of N-Benzyl Moiety Modifications on Binding Affinity

Modification on Benzyl Ring Predicted Effect on Interaction Rationale
Addition of small, lipophilic groups (e.g., -CH₃) Potentially increases affinity Enhances hydrophobic interactions with the target. mdpi.com
Addition of polar groups (e.g., -OH, -NH₂) May increase or decrease affinity Can form new hydrogen bonds but may introduce unfavorable interactions if the binding pocket is hydrophobic.
Addition of bulky groups (e.g., -C(CH₃)₃) Potentially decreases affinity May cause steric hindrance, preventing the molecule from fitting into the binding pocket.

The nitro group at the C-5 position is a powerful modulator of the molecule's electronic character. As a strong electron-withdrawing group, it reduces the electron density of the entire indazole ring system through both inductive and resonance effects. nih.gov This electronic perturbation can be critical for activity. For example, in some indazole derivatives, the presence of an electron-withdrawing group has been found to enhance antimicrobial activity. researchgate.net

The oxygen atoms of the nitro group are electron-rich and can act as hydrogen bond acceptors. Furthermore, the nitro group can participate in noncovalent interactions, including semicoordination with metal ions, where electrostatic effects are predominant. rsc.org The specific position at C-5 is crucial, as moving it to other positions on the indazole ring would significantly alter the distribution of electron density and, consequently, the molecule's interaction profile. nih.gov

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment in various kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of a protein's hinge region. nih.gov The primary amine at the C-3 position is central to this function. It possesses both hydrogen bond donor (the N-H protons) and acceptor (the lone pair of electrons on the nitrogen) capabilities.

The basicity of the amine group allows it to be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This capacity for protonation can be critical for forming strong ionic interactions or salt bridges with acidic residues like aspartate or glutamate (B1630785) in a target protein. The mode of interaction is highly dependent on the local microenvironment. For instance, studies on amine-functionalized materials show that primary amines can react with CO₂ to form ammonium carbamates, a process that requires two amine groups to stabilize the interaction. researchgate.netepa.gov While the context is different, it highlights the versatile reactivity of the primary amine group, which is fundamental to its role in molecular recognition.

Conformational Flexibility and Its Role in Molecular Recognition

N-Benzyl-5-nitro-1H-indazol-3-amine is not a completely rigid structure. The single bond connecting the benzyl group to the indazole nitrogen allows for rotational freedom. This conformational flexibility enables the molecule to adopt various spatial arrangements, allowing the benzyl group to orient itself to achieve an optimal fit within a binding site.

Molecular dynamics (MD) simulations of similar indazole derivatives have been used to study their stability within protein active sites. nih.gov Such studies show that a potent inhibitor remains stable in the binding pocket, which is a direct result of it finding and maintaining a favorable conformation. The ability of the molecule to adapt its shape to the topology of the target's binding surface is a key determinant of its binding affinity and, ultimately, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Interaction Prediction

QSAR modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives.

Both 2D and 3D-QSAR models have been successfully applied to series of indazole derivatives to understand their inhibitory potential against various targets. nih.govresearchgate.net

2D-QSAR models establish a relationship between biological activity and calculated molecular descriptors. These descriptors can include physicochemical properties (like logP for hydrophobicity), electronic parameters, and topological indices (which describe molecular shape and branching). aimspress.com For a series of indazole derivatives, descriptors such as hydrogen count and hydrophilicity have been shown to be important for activity. researchgate.net

3D-QSAR models go a step further by considering the three-dimensional properties of the molecules. These models require the structural alignment of the compounds in a dataset. nih.gov They generate steric and electrostatic fields around the molecules, and the resulting contour maps provide a visual guide to the SAR. nih.gov For example, these maps can highlight regions where bulky (steric) groups would increase activity (and where they would decrease it) or where positive or negative (electrostatic) charges are favored.

The development of any QSAR model requires rigorous validation to ensure it is statistically significant and has predictive power. researchgate.net This is typically done through internal validation (e.g., leave-one-out cross-validation, which yields a q² value) and external validation (using a test set of molecules not included in model training, which yields a pred_r² value). A robust and predictive model is characterized by high values for these statistical metrics. researchgate.netresearchgate.net

Table 2: Key Validation Parameters in QSAR Model Development

Parameter Description Indication of a Good Model
(Coefficient of Determination) Measures the goodness of fit of the model to the training data. Value close to 1.0.
(Cross-validated r²) Measures the internal predictive ability of the model (robustness). A high value (e.g., > 0.6) indicates good robustness. researchgate.net
pred_r² (External validation r²) Measures the ability of the model to predict the activity of an external test set. A high value (e.g., > 0.5) indicates good predictive power. researchgate.net

| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and observed values. | A low value is desirable. researchgate.net |

Identification of Key Molecular Descriptors for Interaction Modulation

Currently, there are no specific studies in the public domain that identify and analyze the key molecular descriptors for modulating the biological interactions of this compound.

In related series of indazole derivatives, researchers have investigated how different substituents on the indazole scaffold influence biological activity. For instance, in a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives studied for their antileishmanial properties, modifications at the 3-O position were made to improve activity, solubility, and stability. nih.gov For a different set of compounds, 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, comprehensive molecular docking analyses have revealed that their interactions involve a combination of hydrophobic contacts, electrostatic forces, and hydrogen bonds. researchgate.net These studies highlight the importance of the substituents on the indazole core in determining the nature and strength of target interactions. However, without similar studies on this compound, the specific molecular descriptors governing its activity remain uncharacterized.

Pharmacophore Modeling and Ligand-Based Design Principles for Analog Development

Due to the absence of dedicated research on this compound, no specific pharmacophore models have been published for this compound. Pharmacophore modeling relies on the identification of essential structural features responsible for a compound's biological activity, which are then used to guide the design of new, potentially more potent analogs.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Reaction Pathway Prediction and Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. For N-Benzyl-5-nitro-1H-indazol-3-amine, these computational tools offer a powerful approach to accelerate development. ML models can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes, potentially reducing the time and resources required for its production. Innovators are already using ML models to create chemical reactivity flowcharts, which can help chemists interpret reaction outcomes with statistical robustness, even when trained on a limited number of reactions.

Furthermore, generative AI algorithms can design novel derivatives of this compound with optimized properties. By learning the structure-activity relationships of existing indazole-based compounds, AI can propose new molecules with enhanced biological activity or improved material characteristics. This data-driven approach, which can predict molecular properties like solubility, toxicity, and bioactivity, minimizes the need for extensive trial-and-error synthesis and testing.

Exploration of Novel Reactivity Patterns under Non-Traditional Conditions (e.g., Photocatalysis, Mechanochemistry)

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient methodologies. For a molecule like this compound, exploring its reactivity under non-traditional conditions such as photocatalysis and mechanochemistry could unveil novel transformation pathways.

Photocatalysis , which utilizes visible light to drive chemical reactions, offers a green alternative to traditional thermal methods. Recent studies have demonstrated the use of visible light photoredox catalysis for the synthesis of complex indazole derivatives. bldpharm.commdpi.com This approach could enable new C-H functionalization or N-N bond formations on the indazole core of this compound, leading to a diverse library of new compounds that are otherwise difficult to access.

Mechanochemistry , the use of mechanical force to induce chemical reactions, provides a solvent-free or solvent-minimized synthetic route. Ball milling has been successfully employed for the catalytic transfer hydrogenation of aromatic nitro compounds, a key functional group in the target molecule. nih.gov Applying mechanochemical techniques to the synthesis or modification of this compound could lead to more environmentally friendly processes and potentially unique reactivity not observed in solution-phase chemistry.

Development of Advanced In Vitro Systems for Real-time Molecular Interaction Analysis

Understanding how this compound interacts with biological targets is crucial for its development as a potential therapeutic agent. Advanced in vitro systems are emerging that allow for the real-time analysis of these interactions with unprecedented detail.

Techniques such as Biolayer Interferometry (BLI) provide label-free, real-time data on the kinetics of drug-target binding, including association and dissociation rates. researchgate.net This goes beyond simple affinity measurements and offers a more dynamic picture of how the molecule behaves at the molecular level. Such detailed kinetic information is invaluable for optimizing the efficacy and safety profile of a drug candidate. The ability to perform this analysis in a high-throughput manner can significantly accelerate the screening and selection of the most promising derivatives. researchgate.net

Utilization in Materials Science as a Functional Building Block for Advanced Materials (if research basis emerges)

While much of the focus on indazole derivatives has been in the realm of medicinal chemistry, their unique photophysical and electronic properties also make them attractive candidates for applications in materials science. Functionalized indazoles have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as electronically active materials. nih.gov

The presence of the nitro group and the benzylamine (B48309) moiety in this compound offers handles for further chemical modification, allowing for its incorporation into larger polymeric structures or coordination complexes. Future research could explore the synthesis of polymers or metal-organic frameworks (MOFs) containing this indazole unit, with potential applications in sensing, catalysis, or as components in electronic devices. The specific electronic properties conferred by the nitro and amine substituents could lead to materials with tailored optical or conductive characteristics.

Mechanistic Understanding of Selectivity in Complex Molecular Targeting Environments

Many indazole derivatives exhibit their biological effects by acting as kinase inhibitors. scbt.comnih.gov A significant challenge in the development of such inhibitors is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome, thereby minimizing off-target effects.

Future research will undoubtedly focus on elucidating the precise molecular mechanisms that govern the selectivity of this compound and its analogs. This will involve a combination of computational and experimental approaches. Molecular dynamics (MD) simulations can provide insights into the conformational changes and key interactions that dictate binding specificity to a particular kinase. These computational predictions can then be validated through experimental techniques such as X-ray crystallography and advanced in vitro kinase profiling assays that test the compound against large panels of kinases. A deeper mechanistic understanding will enable the rational design of more selective and, consequently, safer therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis yield of N-Benzyl-5-nitro-1H-indazol-3-amine?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For analogous indazole derivatives, protocols include:
  • Nitro-group introduction : Nitration of the indazole core using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.
  • Benzylation : Reaction of 5-nitro-1H-indazol-3-amine with benzyl halides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Yield improvement : Catalytic systems (e.g., Pd-mediated cross-coupling for functionalization) and microwave-assisted synthesis can reduce reaction times and improve efficiency.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, nitro-group deshielding effects).
  • X-ray crystallography : Use SHELXL for refinement of crystal structures; validate bond lengths/angles against DFT-computed models .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at λ ≈ 254 nm.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the nitro group in this compound’s bioactivity?

  • Methodological Answer :
  • Nitro-group modifications : Synthesize analogues (e.g., 5-amino or 5-cyano derivatives) to compare activity. For example, replace the nitro group via catalytic hydrogenation (H₂/Pd-C) or Sandmeyer reactions .
  • Pharmacological assays : Test analogues in enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., MTT on cancer cell lines).
  • Computational modeling : Perform docking studies (AutoDock Vina) to evaluate nitro-group interactions with target proteins (e.g., hydrogen bonding with active-site residues) .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer :
  • Cross-validation : Compare NMR-derived torsion angles with X-ray data. For example, discrepancies in benzyl-group orientation may arise from dynamic effects in solution vs. solid state.
  • Refinement protocols : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals. Validate with R-factor convergence (<5%) and residual density maps .
  • DFT calculations : Optimize the molecular geometry (Gaussian 16) and simulate NMR shifts (GIAO method) to reconcile experimental vs. theoretical data .

Q. What experimental strategies can assess the nitro group’s electronic effects on the indazole core’s reactivity?

  • Methodological Answer :
  • Electrochemical studies : Cyclic voltammetry to measure reduction potentials (E₁/₂) of the nitro group, correlating with electron-withdrawing strength.
  • Kinetic isotope effects (KIE) : Compare reaction rates (e.g., nucleophilic substitution) between nitro- and deuterated-nitro analogues.
  • Spectroscopic probes : UV-Vis titration with Lewis acids (e.g., Zn²⁺) to quantify charge-transfer interactions involving the nitro group .

Methodological Notes

  • SHELX Software : For crystallography, SHELXL (v.2018) enables robust refinement of small-molecule structures, while SHELXT automates space-group determination .
  • Synthetic References : provides validated protocols for indazole functionalization, including nitro-group handling and benzylation .
  • Data Interpretation : Cross-disciplinary integration (e.g., computational + experimental) is critical for resolving complex contradictions in structural or reactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.